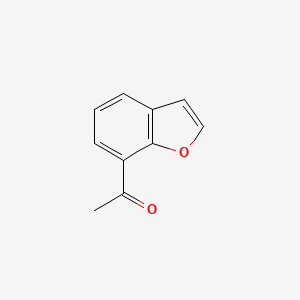

1-(Benzofuran-7-yl)ethanone

Description

Overview of Benzofuran (B130515) Scaffold in Heterocyclic Chemistry

The benzofuran, or coumarone, scaffold is a fundamental heterocyclic system consisting of a benzene (B151609) ring fused to a furan (B31954) ring. numberanalytics.com This aromatic structure is the core of numerous naturally occurring compounds, many of which exhibit significant biological activities. nih.govbohrium.comrsc.org First synthesized by Perkin in 1870, benzofuran and its derivatives have since become a subject of intense study in medicinal, agricultural, and materials science. acs.org The presence of the oxygen heteroatom in the furan ring imparts unique electronic characteristics to the molecule, influencing its reactivity and making it a valuable synthon for the construction of more complex chemical entities. numberanalytics.com The versatility of the benzofuran scaffold is evident in its widespread presence in pharmaceuticals, dyes, and polymers. bohrium.comresearchgate.net

Importance of Ketone Functionalization in Benzofuran Derivatives

The introduction of a ketone functional group, such as the acetyl group in 1-(Benzofuran-7-yl)ethanone, onto the benzofuran scaffold is a critical step in the synthesis of a wide array of derivatives. Ketones are important structural motifs and versatile building blocks in organic chemistry. ucm.es The carbonyl group of the ketone provides a reactive site for a multitude of chemical transformations, including nucleophilic addition, condensation, and oxidation/reduction reactions. This allows for the elaboration of the benzofuran core, enabling the synthesis of diverse compounds with tailored properties. For instance, 2-acetylbenzofurans are precursors to compounds with antimicrobial, antitumor, and anti-inflammatory activities. lbp.world The position of the ketone group on the benzofuran ring also plays a crucial role in determining the reactivity and the biological profile of the resulting molecule.

Historical Context of 1-(Benzofuran-7-yl)ethanone Research

While the benzofuran ring system has been known for over a century, dedicated research into specific isomers like 1-(Benzofuran-7-yl)ethanone is a more recent development. Early research on benzofurans primarily focused on their isolation from natural sources and the synthesis of the parent heterocycle. However, as synthetic methodologies became more sophisticated, chemists began to explore the functionalization of the benzofuran nucleus at various positions. The synthesis and study of acetylbenzofurans, including the 7-acetyl derivative, gained traction as their potential as intermediates for pharmaceuticals and other specialty chemicals became apparent. google.comgoogleapis.com For example, 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran has been a key intermediate in the synthesis of pesticides. google.com The development of new catalytic methods, such as those involving palladium and copper, has further facilitated the synthesis of specifically substituted benzofurans like 1-(Benzofuran-7-yl)ethanone. acs.org

Scope and Academic Relevance of Current Investigations

Current research on 1-(Benzofuran-7-yl)ethanone and related compounds is highly interdisciplinary, spanning organic synthesis, medicinal chemistry, and materials science. Synthetic chemists are continuously developing more efficient and environmentally friendly methods for its preparation. nih.govorganic-chemistry.org In medicinal chemistry, this compound serves as a crucial starting material for the synthesis of novel therapeutic agents. ptfarm.plgoogle.com For instance, derivatives of 1-(benzofuran-2-yl)ethanone have been investigated for their potential as anticancer agents. nih.gov The academic relevance of these investigations lies in the fundamental understanding of structure-activity relationships, the development of new synthetic tools, and the potential to address unmet medical needs. The exploration of the chemical space around the 1-(Benzofuran-7-yl)ethanone core continues to be a vibrant area of scientific inquiry.

Interactive Data Tables

Table 1: Chemical Properties of 1-(Benzofuran-7-yl)ethanone and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(Benzofuran-7-yl)ethanone | 95333-16-7 | C₁₀H₈O₂ | 160.17 |

| 1-(Benzofuran-5-yl)ethanone | 190775-71-4 | C₁₀H₈O₂ | 160.17 |

| 1-(Benzofuran-6-yl)ethanone | 865760-13-0 | C₁₀H₈O₂ | 160.17 |

| 1-(3-Amino-1-benzofuran-2-yl)ethanone | 49615-96-5 | C₁₀H₉NO₂ | 175.18 |

| 1-(7-Fluorobenzofuran-2-yl)ethanone | 1094640-56-8 | C₁₀H₇FO₂ | 178.16 |

| 1-(3-Chloro-1-benzofuran-7-yl)ethanone | 84023864 | C₁₀H₇ClO₂ | 194.61 |

Data sourced from multiple chemical databases. bldpharm.comnih.govmusechem.comcymitquimica.comchemscene.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H8O2 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

1-(1-benzofuran-7-yl)ethanone |

InChI |

InChI=1S/C10H8O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-6H,1H3 |

InChI Key |

JYBKIRQDEMJQOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1OC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of 1 Benzofuran 7 Yl Ethanone

Direct Synthesis Approaches to 1-(Benzofuran-7-yl)ethanone Core

The construction of the 1-(benzofuran-7-yl)ethanone framework can be achieved through various synthetic routes. These strategies primarily involve either the formation of the benzofuran (B130515) ring from a pre-functionalized acyclic precursor or the introduction of the ethanone (B97240) group onto a pre-existing benzofuran ring system.

Cyclization Reactions for Benzofuran Ring Formation

The formation of the benzofuran ring is the cornerstone of synthesizing its derivatives. Key methods involve the intramolecular cyclization of suitably substituted phenolic precursors. A prevalent strategy begins with a substituted phenol (B47542) which undergoes cyclization to form the fused furan (B31954) ring.

One of the most effective methods is the cyclization of ortho-substituted phenols. For instance, o-alkenylphenols can undergo oxidative cyclization to yield benzofurans. nih.gov Another common approach involves the cyclization of o-alkynylphenols, which can be catalyzed by various transition metals. Similarly, intramolecular C-O bond formation can be achieved from 1-(2-haloaryl)ketones, where the enolate of the ketone attacks the aromatic ring to displace the halide, forming the furan ring. nih.gov A classic approach is the cyclodehydration of ω-aryloxyacetophenones. wiley.com

A notable synthetic pathway starts with 2-hydroxyacetophenone (B1195853), which is reacted with a methallyl halide to form a 2-acetylphenyl methallyl ether. This intermediate then undergoes rearrangement and cyclization to form a 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran. google.com While this example yields a dihydro-derivative, it establishes the principle of using a pre-acetylated phenol as a starting point for the C-7 acetylated benzofuran core.

| Cyclization Strategy | Precursor Type | Description | Reference(s) |

| Oxidative Cyclization | o-Alkenylphenols | An oxidant, often with a catalyst, promotes the formation of the C-O bond to close the furan ring. | nih.gov |

| O-Heterocyclization | 1-(2-Haloaryl)ketones | The enolate of the ketone undergoes an intramolecular nucleophilic substitution, displacing the halogen to form the C7a-O bond. | nih.gov |

| Rearrangement & Cyclization | 2-Acetylphenyl ethers | A Claisen-type rearrangement followed by cyclization of a pre-acetylated phenolic ether. | google.com |

| Cyclodehydration | ω-Aryloxyacetophenones | Acid-catalyzed removal of water from an aryloxyketone precursor to form the furan ring. | wiley.com |

Introduction of Ethanone Moiety at the C-7 Position

Introducing the ethanone (acetyl) group specifically at the C-7 position of the benzofuran core is a significant synthetic challenge. Direct Friedel-Crafts acylation of unsubstituted benzofuran typically results in substitution at the more electron-rich C-2 or C-3 positions of the furan ring. Therefore, strategies for obtaining the 7-acetyl isomer generally rely on using precursors where the acetyl group is already in the correct position prior to the cyclization step.

The most common and regioselective approach involves the cyclization of a 2-hydroxyacetophenone derivative that is appropriately substituted to direct the cyclization. For example, the synthesis of 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid begins with an appropriately substituted o-hydroxyacetophenone, which ensures the acetyl group is located at the desired position on the final benzofuran product. nih.gov Similarly, the synthesis of 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran starts with 2-hydroxyacetophenone, which is first converted to 2-acetylphenyl methallyl ether and then cyclized. google.com This precursor-based approach circumvents the regioselectivity issues associated with post-cyclization acylation.

Catalytic Systems in Core Synthesis

Catalysis is fundamental to many modern methods for synthesizing the benzofuran core, offering efficiency and control. Both metal-based and metal-free systems are employed.

Transition metal catalysts are widely used. Palladium-based systems, such as Pd(II) catalysts, are effective for the oxidative annulation of o-cinnamyl phenols. nih.gov Copper salts, often in combination with a base, are used for intramolecular C-O cyclization reactions. nih.gov A one-pot process combining iron(III)-catalyzed regioselective halogenation of an aryl ketone followed by copper-catalyzed C-O cyclization has been developed, providing a highly efficient route to substituted benzofurans. nih.gov

Acid catalysts are also crucial, particularly for cyclodehydration reactions. Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄) and Lewis acids such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) are frequently used to promote the formation of the benzofuran ring from acyclic precursors. google.comlbp.world

| Catalyst Type | Example Catalyst(s) | Reaction Type | Reference(s) |

| Palladium | PdCl₂(C₂H₄)₂, [Pd(η³-C₃H₅)Cl]₂ | Oxidative Cyclization, Sonogashira/Cyclization | nih.govnih.gov |

| Copper | CuI, Copper powder | Intramolecular C-O Bond Formation | nih.gov |

| Iron | FeCl₃, Fe(NO₃)₃·9H₂O | Halogenation, Intramolecular Cyclization | nih.govnih.gov |

| Rhenium | Re₂O₇ | Friedel-Crafts Alkylation | nih.gov |

| Acid Catalysts | PPA, H₂SO₄, ZnCl₂, CF₃SO₃H | Cyclodehydration, Friedel-Crafts Reaction | lbp.worldacs.org |

Functionalization and Derivatization Strategies

Once the 1-(benzofuran-7-yl)ethanone core is synthesized, it can be further modified to create a diverse range of analogues. Functionalization often targets the benzene (B151609) ring, the furan ring, or the ethanone side chain.

Synthesis of Substituted 1-(Benzofuran-7-yl)ethanone Analogues

Halogenation Reactions

Halogenation is a primary strategy for producing substituted analogues of 1-(benzofuran-7-yl)ethanone, as the introduction of halogen atoms can significantly modulate the compound's chemical and biological properties. The reaction conditions determine the site of halogenation, which can occur on the benzene ring, the furan ring, or the α-carbon of the ethanone group.

Bromination is a well-documented modification. The use of N-bromosuccinimide (NBS) is common. Depending on the solvent and the presence of activating groups on the benzofuran ring, bromination can be directed to specific positions. For example, treatment of a 7-acetyl-3-methylbenzofuran derivative with NBS in ethanol (B145695) can lead to bromination at the C-2 position of the furan ring. nih.gov In another instance, using NBS in carbon tetrachloride can result in bromination of the methyl group at the C-3 position. semanticscholar.org Electrophilic bromination using bromine (Br₂) in solvents like acetic acid or chloroform (B151607) can introduce bromine onto the benzene portion of the scaffold, with the position directed by existing substituents. nih.govptfarm.pl It has been noted that the presence of halogens in the benzofuran structure can enhance antimicrobial activity. nih.gov

| Reagent(s) | Solvent | Position(s) Halogenated | Example Substrate Type | Reference(s) |

| N-Bromosuccinimide (NBS) | Ethanol | C-2 of furan ring | 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran | nih.gov |

| Bromine (Br₂) | Acetic Acid | Benzene ring | 2,3-dihydro-2,2-dimethyl-7-benzofuranol | ptfarm.pl |

| N-Bromosuccinimide (NBS) / AIBN | Acetonitrile | C-5 of benzene ring | 7-Methoxy-1-benzofuran-2-yl ethanone | |

| Bromine (Br₂) | Diethyl Ether | C-5 of benzene ring | 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one | |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | C-3 methyl group | 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | semanticscholar.org |

Alkylation and Arylation Processes

The direct alkylation and arylation of the benzofuran nucleus in 1-(benzofuran-7-yl)ethanone are subject to the directing effects of the existing substituents. The acetyl group at the C-7 position is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, transition metal-catalyzed C-H functionalization offers a powerful alternative for introducing alkyl and aryl groups with high regioselectivity. hw.ac.uk

For instance, ruthenium-catalyzed carbonyl-directed C-H (hetero)arylation has been described for 2-aroylbenzofurans using aryl boronic acids or potassium aryl trifluoroborates. hw.ac.uk While this example involves a carbonyl at the C-2 position, similar directing group strategies could potentially be adapted for the C-7 acetyl group of 1-(benzofuran-7-yl)ethanone to functionalize adjacent positions. Another approach involves the iron-catalyzed coupling of benzofurans with aryl or alkenyl carboxamides, which has shown success for a benzofuran substrate, suggesting its potential applicability in derivative synthesis. hw.ac.uk

Furthermore, radical C2-alkylation of benzofurans has been achieved using copper(I) iodide or iron(II) chloride catalysts with alkyl halides or α-bromocarbonyl compounds. hw.ac.uk The regioselectivity of these reactions is often high for the C-2 position due to its inherent reactivity. hw.ac.uk

Introduction of Alkoxy Groups

The introduction of alkoxy groups onto the benzofuran scaffold can be a key step in modifying the pharmacological properties of derivatives. One common strategy involves the synthesis of hydroxylated benzofurans, which can then be alkylated to introduce the desired alkoxy group. For example, in the synthesis of certain benzofuran derivatives, a methylation step using methyl iodide and potassium carbonate is employed to convert a hydroxyl group to a methoxy (B1213986) group. mdpi.com

Another approach is the one-pot pseudo three-component reaction of benzofuran-3(2H)-ones with various alcohols, catalyzed by heteropolyacids, to afford bibenzofuran derivatives with different alkoxy groups at the 3-position. znaturforsch.com While this method builds a more complex scaffold, it demonstrates a direct way to incorporate alkoxy functionalities. For pre-existing benzofuran systems like 1-(benzofuran-7-yl)ethanone, the introduction of a hydroxyl group, which can then be alkoxylated, would likely proceed via electrophilic aromatic substitution (e.g., nitration followed by reduction and diazotization) or through metal-catalyzed C-H oxidation, depending on the desired position.

Condensation and Coupling Reactions Involving the Ethanone Group

The ethanone moiety of 1-(benzofuran-7-yl)ethanone is a highly reactive functional group that serves as a cornerstone for building a diverse range of derivatives through various condensation and coupling reactions.

Claisen-Schmidt Condensation for Chalcone (B49325) Derivatives

The Claisen-Schmidt condensation is a widely employed and reliable method for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules. This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde. In the context of 1-(benzofuran-7-yl)ethanone and its analogs, this reaction provides a straightforward route to benzofuran-substituted chalcones.

Table 1: Examples of Benzofuran Chalcone Synthesis via Claisen-Schmidt Condensation

| Ketone Reactant | Aldehyde Reactant | Base/Solvent | Resulting Chalcone Derivative | Reference |

| 1-(7-ethoxy-1-benzofuran-2-yl)ethanone (B3021139) | Various aromatic aldehydes | Base-catalyzed | 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcones | researchgate.netnih.gov |

| 1-(5-chloro-1-benzofuran-2-yl)ethanone (B157943) | Various substituted aromatic aldehydes | Basic conditions | 1-(5-chloro-1-benzofuran-2-yl) substituted chalcones | mattioli1885journals.com |

| 1-(7-methoxy-1-benzofuran-2-yl)ethanone | 4-methylbenzaldehyde (B123495) | NaOH/Methanol | 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one | researchgate.net |

Formation of Oxime Derivatives

The carbonyl group of the ethanone moiety readily reacts with hydroxylamine (B1172632) hydrochloride to form oxime derivatives. These oximes can serve as important intermediates for further functionalization or may exhibit biological activity themselves.

The synthesis of (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime has been reported, where the starting ketone was refluxed with hydroxylamine hydrochloride. nih.gov The resulting oxime was characterized, and its crystal structure was determined, revealing an almost planar molecule with a syn conformation across the C=N bond. nih.gov In another study, a series of 1-(5-bromo-2-(substituted-phenyl)benzofuran-7-yl)ethanone oximes were synthesized from their corresponding ketones. tandfonline.com These reactions demonstrate a standard and high-yielding procedure for converting benzofuranyl ethanones into their oxime counterparts.

Table 2: Synthesis of Benzofuran Oxime Derivatives

| Starting Ketone | Reagents | Product | Reference |

| 1-(1-Benzofuran-2-yl)ethanone | Hydroxylamine hydrochloride | (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime | nih.gov |

| 1-(5-Bromo-2-(4-(trifluoromethoxy)phenyl)benzofuran-7-yl)ethanone | Not specified, but typically hydroxylamine hydrochloride | 1-(5-Bromo-2-(4-(trifluoromethoxy)phenyl)benzofuran-7-yl)ethanone oxime | tandfonline.com |

| 1-(5-Bromo-2-(3-fluorophenyl)benzofuran-7-yl)ethanone | Not specified, but typically hydroxylamine hydrochloride | 1-(5-Bromo-2-(3-fluorophenyl)benzofuran-7-yl)ethanone oxime | tandfonline.com |

Cross-Coupling Reactions (e.g., Sonogashira Coupling) in Derivative Synthesis

While the ethanone group itself is not a direct participant in standard cross-coupling reactions, it can be a part of a larger molecular scaffold that is modified using these powerful C-C bond-forming methodologies. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is particularly useful for synthesizing complex molecules. mdpi.comrsc.org

For the synthesis of derivatives from 1-(benzofuran-7-yl)ethanone, a halogen would first need to be introduced onto the benzofuran ring. This halogenated intermediate can then undergo Sonogashira coupling. For instance, an efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed utilizing a Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by a cyclization involving an aryl iodide. nih.gov This highlights the utility of Sonogashira coupling in building the benzofuran scaffold itself, which can then be further functionalized.

In a more direct application for derivatization, novel 13α-estrone derivatives bearing a benzofuran moiety have been synthesized. beilstein-journals.org This was achieved by the Sonogashira coupling of iodo-estrone derivatives with para-substituted phenylacetylenes, followed by cyclization to form the benzofuran ring. beilstein-journals.org Furthermore, a Sonogashira coupling reaction was a key step in the synthesis of a complex benzofuran derivative, demonstrating its application in the multi-step synthesis of functionalized benzofurans. mdpi.com

Cycloaddition and Annulation Reactions to Form Fused Heterocycles

The acetyl group of 1-(Benzofuran-7-yl)ethanone is a key functional handle for building fused and appended heterocyclic rings, such as pyrazoles, pyrimidines, and quinazolines. These reactions typically proceed via initial condensation or transformation of the acetyl moiety to create a suitable intermediate for cyclization.

A common and effective method for synthesizing pyrazole (B372694) derivatives from 1-(Benzofuran-7-yl)ethanone involves its reaction with hydrazine (B178648) derivatives. The initial step is the condensation of the ethanone with a hydrazine, such as phenylhydrazine (B124118), to form the corresponding hydrazone. ajol.infonih.gov

This hydrazone can then undergo cyclization under Vilsmeier-Haack conditions (using phosphorus oxychloride and dimethylformamide) to yield a 3-(benzofuran-7-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde derivative. ajol.infonih.govresearchgate.net This reaction serves a dual purpose of both forming the pyrazole ring and introducing a formyl group, which can be used for further derivatization. ajol.info Alternatively, reacting the ethanone's chalcone derivative with phenylhydrazine can also produce pyrazole structures. ekb.eg

Table 1: Synthesis of Pyrazole Derivatives

| Starting Material | Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| 1-(Benzofuran-2-yl)ethanone* | 1. Phenyl hydrazine2. POCl₃, DMF (Vilsmeier-Haack) | 1-(Benzofuran-2-yl)ethylidene-2-phenylhydrazone | 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | ajol.infonih.gov |

| Chalcone of 1-[6-hydroxy-4-methoxybenzofuran-5-yl]ethanone* | Phenylhydrazine | - | Pyrazole derivative | ekb.eg |

Note: These examples utilize isomers of the target compound, but the methodology is applicable.

The integration of pyrimidine (B1678525) and pyridine (B92270) rings onto the benzofuran scaffold typically begins with an Aldol or Claisen-Schmidt condensation of the 1-(Benzofuran-7-yl)ethanone with an appropriate aldehyde to form a chalcone intermediate (an α,β-unsaturated ketone). nih.govresearchgate.net

Pyrimidine Synthesis: These benzofuran-containing chalcones can be condensed with various reagents to form pyrimidine rings. For instance, reaction with urea (B33335) in the presence of ethanolic potassium hydroxide (B78521) yields pyrimidin-2-ol analogs, while reaction with thiourea (B124793) under similar conditions produces pyrimidine-2-thiol (B7767146) derivatives. nih.gov Using guanidine (B92328) hydrochloride as the cyclizing agent leads to the formation of pyrimidin-2-amine moieties fused to the benzofuran structure. nih.govresearchgate.net

Pyridine Synthesis: Pyridine rings can also be constructed from chalcone intermediates. Reaction of a benzofuran chalcone with malononitrile (B47326) in the presence of a base like ammonium (B1175870) acetate (B1210297) can lead to the formation of a substituted cyanopyridine derivative. ekb.eg An alternative route involves using a pyrazole-4-carboxaldehyde intermediate, derived from the starting ethanone. nih.gov This aldehyde can be condensed with a compound containing an active methylene (B1212753) group, such as 2-cyanoacetohydrazide, in the presence of a piperidine (B6355638) catalyst to yield a highly substituted dihydropyridine (B1217469) derivative. nih.gov

Table 2: Synthesis of Pyrimidine and Pyridine Derivatives

| Intermediate | Reagents | Fused Moiety | Product Class | Reference |

|---|---|---|---|---|

| Benzofuran Chalcone | Urea, KOH | Pyrimidine | 4-(Benzofuran-yl)-6-(aryl)pyrimidin-2-ol | nih.gov |

| Benzofuran Chalcone | Thiourea, KOH | Pyrimidine | 4-(Benzofuran-yl)-6-(aryl)pyrimidine-2-thiol | nih.gov |

| Benzofuran Chalcone | Guanidine HCl, KOH | Pyrimidine | 4-(Benzofuran-yl)-6-(aryl)pyrimidin-2-amine | nih.gov |

| Benzofuran Chalcone | Malononitrile | Pyridine | 2-Amino-4-(benzofuran-yl)-6-(aryl)pyridine-3-carbonitrile | ekb.eg |

The synthesis of quinazoline (B50416) hybrids from 1-(Benzofuran-7-yl)ethanone has been achieved through a multi-step process. In a specific example using a substituted version of the target compound, 1-(5-bromo-2-(phenyl)benzofuran-7-yl)ethanone, the acetyl group is first converted into an oxime by reacting it with hydroxylamine. nih.gov The resulting ethanone oxime is a key intermediate which can then be elaborated into the quinazoline ring system. nih.gov This transformation highlights a pathway for creating complex, fused heterocyclic structures specifically from the 7-acetylbenzofuran core.

Reactivity and Transformations of the Benzofuran Ring System

Beyond the reactions of the acetyl group, the benzofuran ring system itself is susceptible to chemical modification, notably through electrophilic substitution reactions such as formylation and halogenation.

Regioselective formylation can be achieved using the Vilsmeier-Haack reaction (POCl₃/DMF). ijpcbs.comresearchgate.net This reaction is a powerful tool for introducing a formyl (-CHO) group onto activated aromatic and heterocyclic rings. While direct formylation of the parent 1-(Benzofuran-7-yl)ethanone is not explicitly detailed in the provided literature, the reaction is well-documented for various benzofuran and related heterocyclic systems. ijpcbs.comresearchgate.net For instance, Vilsmeier formylation of 3-phenyl-5,7-dimethoxybenzo[b]furan results in the introduction of a formyl group at the C-2 position. researchgate.net As noted previously, the Vilsmeier-Haack reaction performed on a hydrazone derived from an acetylbenzofuran leads to the formation of a pyrazole-4-carbaldehyde, demonstrating formylation of the newly formed heterocyclic ring. ajol.inforesearchgate.net

The benzofuran ring can undergo various electrophilic substitution reactions. Bromination is a well-studied example. Research on 1-(2-(phenyl)benzofuran-7-yl)ethanone derivatives shows that bromination using N-bromosuccinimide (NBS) can lead to regioselective substitution on the benzene portion of the benzofuran nucleus, specifically at the C-5 position. nih.gov The presence of activating groups, such as methoxy substituents on the benzene ring, can further influence the position of electrophilic attack. mdpi.com For example, the presence of methoxy groups on related benzofuran isomers was found to assist in the electrophilic substitution of bromine. mdpi.comnih.gov

Table 3: Electrophilic Substitution on the Benzofuran Ring

| Substrate Class | Reagent | Reaction Type | Position of Substitution | Reference |

|---|---|---|---|---|

| 1-(2-(Phenyl)benzofuran-7-yl)ethanone | N-Bromosuccinimide (NBS) | Bromination | C-5 | nih.gov |

| 1-(Dimethoxy-3-methyl-benzofuran-2-yl)ethanone* | N-Bromosuccinimide (NBS) | Bromination | Benzene Ring | mdpi.com |

| 3-Phenyl-dimethoxybenzo[b]furan* | POCl₃, DMF | Formylation | C-2 | researchgate.net |

Note: These examples utilize isomers or derivatives of the target compound, illustrating the general reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific molecular vibrations. udel.edu

The IR spectrum of 1-(Benzofuran-7-yl)ethanone is dominated by a strong absorption band characteristic of the carbonyl (C=O) group stretching vibration. For aryl ketones, this band typically appears in the region of 1700-1685 cm⁻¹. vscht.cz In related acetylbenzofuran derivatives, this peak is observed around 1640-1690 cm⁻¹. mdpi.comnih.gov Other significant absorptions include those for aromatic C=C stretching vibrations, which are found in the 1600–1475 cm⁻¹ range, and the aromatic C–H stretching vibrations, which appear at wavenumbers slightly above 3000 cm⁻¹. vscht.czuc.edu The C-O stretching of the benzofuran (B130515) ether linkage also gives rise to bands in the fingerprint region, typically around 1250-1000 cm⁻¹. uc.edu

Table 3: Characteristic IR Absorption Frequencies for 1-(Benzofuran-7-yl)ethanone

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100–3050 | Medium-Strong |

| Acetyl C=O | Stretch | 1700–1685 | Strong |

| Aromatic C=C | Stretch | 1600–1475 | Weak-Medium |

Note: Frequencies are based on general data for aromatic ketones and ethers. vscht.czuc.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecular formula of 1-(Benzofuran-7-yl)ethanone is C₁₀H₈O₂, corresponding to a molecular weight of 160.17 g/mol . bldpharm.com In an MS experiment, this would be observed as the molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 160.

The fragmentation pattern observed in the mass spectrum offers further structural evidence. For 1-(Benzofuran-7-yl)ethanone, characteristic fragmentation pathways are expected. A primary fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) to yield an acylium ion at m/z 145. Another prominent fragmentation is the cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in the loss of an acetyl radical (•COCH₃, 43 Da) to produce a benzofuranyl cation at m/z 117. Analysis of the mass spectra of related benzofuran derivatives, such as ethanone (B97240), 1-[6-hydroxy-2-(1-methylethenyl)-7-benzofuranyl]-, shows characteristic fragmentation patterns that help confirm the core structure. nist.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(Benzofuran-7-yl)ethanone |

| 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofuran |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the quintessential technique for determining the precise arrangement of atoms within a crystalline solid. By irradiating a single crystal with a focused X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of individual atoms, bond lengths, and bond angles can be determined. This provides an unequivocal three-dimensional model of the molecule's structure in the solid state.

While specific crystallographic data for the parent compound 1-(Benzofuran-7-yl)ethanone is not prominently available in the surveyed literature, extensive studies have been conducted on closely related benzofuran derivatives. The data from these analogs offer valuable insights into the expected structural parameters of the benzofuran scaffold. For instance, the crystal structure of (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime, a derivative, has been thoroughly characterized. nih.gov In this molecule, the benzofuran ring system is nearly planar. nih.gov

The crystallographic parameters for this related compound are detailed below, illustrating the type of precise structural information obtained from an SC-XRD experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉NO₂ |

| Formula Weight (Mᵣ) | 175.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5727 (12) |

| b (Å) | 4.7303 (8) |

| c (Å) | 18.756 (2) |

| β (°) | 96.178 (6) |

| Volume (V) (ų) | 844.4 (2) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 293 |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique for verifying the elemental composition of a pure compound. It precisely determines the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's identity and purity, confirming that the correct empirical and molecular formulas have been assigned.

This method is routinely used to validate the products of chemical synthesis. For example, in the synthesis of various substituted benzofuran derivatives, elemental analysis provides the final confirmation of their structure. tandfonline.comeurjchem.com While specific data for 1-(Benzofuran-7-yl)ethanone is not detailed in the referenced literature, the table below presents findings for related benzofuran structures, demonstrating the application and precision of the technique.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 1–(5-Bromo-2–(4-(trifluoromethoxy)phenyl)benzofuran-7-yl)ethanone | C₁₇H₁₀BrF₃O₃ | C | 51.15 | 51.32 | tandfonline.com |

| H | 2.53 | 2.67 | |||

| 1-(6-(Benzofuran-2-yl)-2-methylpyridin-3-yl)ethanone | C₁₆H₁₃NO₂ | C | 76.48 | 76.62 | eurjchem.com |

| H | 5.21 | 5.41 | |||

| N | 5.57 | 5.78 | |||

| (E)-1-(benzofuran-2-yl)-3-(piperidin-1-yl)prop-2-en-1-one | C₁₆H₁₇NO₂ | C | 75.27 | 77.75 | nih.gov |

| H | 6.71 | 5.62 | |||

| N | 5.49 | 4.98 |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic properties and geometric structure of molecules. For derivatives of the 7-acetylbenzofuran scaffold, these methods are used to understand chemical and physical properties, as well as covalent and non-covalent interactions. uj.ac.za

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure of molecules. mpg.de For the 7-acetyl-5-nitrobenzofuran series, which are derivatives of 1-(Benzofuran-7-yl)ethanone, DFT calculations are utilized to understand their chemical and physical properties. uj.ac.zaresearchgate.net This approach facilitates the optimization of the molecular geometry, determining the most stable three-dimensional arrangement of atoms. Furthermore, DFT is used to calculate several significant variables derived from the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing the molecule's reactivity and electronic behavior. uj.ac.za

Prediction of Band Gaps and Optical Properties (e.g., Linear and Nonlinear Polarizability)

Theoretical calculations are instrumental in predicting the optical properties of molecules. The energy gap between the HOMO and LUMO, often calculated using DFT, is a key parameter in predicting a molecule's electronic transitions and absorption spectra. uj.ac.za For various benzofuran (B130515) derivatives, computational studies have been conducted to determine their linear and nonlinear optical properties, which are important for applications in materials science. While specific data for 1-(Benzofuran-7-yl)ethanone is not prominently available, the methodologies are well-established for this class of compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are critical for predicting how a molecule might interact with biological targets, a key step in drug discovery and design.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to screen for potential drug candidates by modeling their interaction with a protein target. For derivatives of 1-(Benzofuran-7-yl)ethanone, such as 7-acetyl-2-aryl-5-nitrobenzofurans, molecular docking studies have been performed to evaluate their potential as anticancer agents. researchgate.net For instance, one study found a derivative, 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one, showed promising antiproliferative activity against certain cancer cell lines. uj.ac.za In silico studies support these biological evaluations and help in identifying promising inhibitors of specific biological targets like Thymidylate Synthase (TS), which could suppress DNA synthesis in cancer cells. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational stability of a molecule by tracking its structural fluctuations. A key metric derived from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated molecule and a reference structure. A stable, equilibrated simulation is typically indicated by RMSD values that fluctuate around a steady average, often within 1–3 Å. mdpi.com

While specific molecular dynamics simulation data for 1-(Benzofuran-7-yl)ethanone is not extensively detailed in the available literature, the methodology is crucial for understanding its potential interactions with biological targets. MD simulations can elucidate the binding and unbinding pathways of a ligand to its receptor, a process critical for drug efficacy. researchgate.net By simulating the compound's dynamics within the active site of a protein, researchers can predict the stability of the ligand-protein complex and estimate binding kinetics, such as the association (k-on) and dissociation (k-off) rates. These kinetic parameters are increasingly recognized as being more predictive of a drug's in-vivo efficacy than binding affinity alone.

In Silico ADMET Prediction (Focus on Physicochemical Descriptors for Drug-Likeness)

In the early stages of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to identify candidates with favorable pharmacokinetic profiles. nih.gov For benzofuran derivatives, computational screening helps filter out compounds that are likely to fail in later development stages. A key part of this screening is the evaluation of "drug-likeness," often assessed using established guidelines like Lipinski's Rule of Five. ymerdigital.com

These rules correlate a compound's physicochemical properties with its potential for oral bioavailability. For a molecule to be considered drug-like under Lipinski's rules, it should generally meet the criteria outlined in the table below. Benzofuran derivatives that adhere to these guidelines are more likely to be readily absorbed and distributed in the body, making them better candidates for further development. ymerdigital.comjazindia.com

| Physicochemical Descriptor | Drug-Likeness Guideline (Lipinski's Rule of Five) |

|---|---|

| Molecular Weight | < 500 Daltons |

| LogP (Octanol-water partition coefficient) | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

Conformational Analysis and Torsional Angle Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These arrangements, known as conformations, are defined by torsional angles (or dihedral angles). proteinstructures.com The study of these angles is fundamental to understanding a molecule's three-dimensional shape, stability, and interaction with other molecules.

| Atoms Defining the Angle | Torsional Angle (°) | Description |

|---|---|---|

| C2—C10—N12—O13 | 178.89 (9) | Defines the E-configuration of the oxime moiety relative to the benzofuran ring. |

| C10—N12—O13—C14 | 176.13 (10) | Describes the antiperiplanar orientation of the C10-N12 and O13-C14 bonds. |

| N12—O13—C14—C15 | 170.08 (10) | Indicates the near-planar arrangement extending into the benzyl (B1604629) group. |

Hirshfeld's Fingerprint Diagrams and Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By partitioning the crystal space into regions defined by the electron distribution of the molecules, this method provides a graphical representation of close contacts between neighboring molecules. researchgate.netnih.gov

For benzofuran derivatives, Hirshfeld analyses consistently show that the crystal packing is dominated by weak interactions, particularly hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H/H···O), and carbon-hydrogen (C···H/H···C) contacts. These van der Waals forces are the primary drivers of the supramolecular structure. nih.govresearchgate.netnih.gov

| Interaction Type | Contribution Range (%) | Significance |

|---|---|---|

| H···H | 40 - 52% | Represents the most significant contribution, highlighting the importance of van der Waals forces. |

| O···H / H···O | 17 - 25% | Indicates the presence of weak C-H···O or other hydrogen bonding interactions. |

| C···H / H···C | 15 - 17% | Contributes to the overall packing stability through weak electrostatic interactions. |

| C···C | ~8% | Suggests potential π-π stacking interactions between aromatic rings. |

Mechanistic Insights into Biological Interactions Molecular Level

Modulation of Cellular Pathways

Benzofuran (B130515) ethanone (B97240) derivatives exert their biological effects by intervening in critical cellular processes, primarily through the induction of apoptosis and the generation of reactive oxygen species.

Apoptosis Induction Mechanisms (e.g., Caspase Activation, Mitochondrial Membrane Potential)

The induction of apoptosis, or programmed cell death, is a key mechanism by which benzofuran derivatives exhibit their anticancer potential. nih.govresearchgate.net This process is often mediated through caspase-dependent pathways. nih.gov Studies have demonstrated that certain benzofuran derivatives can significantly increase the activity of executioner caspases, such as caspase-3 and caspase-7, in cancer cells. nih.govmdpi.com For instance, after 48 hours of exposure, one compound was noted to cause a 2.31-fold increase in the activity of caspases 3 and 7. nih.gov Another study highlighted an increase in the concentration of the initiator caspase-9, which is crucial for the intrinsic apoptotic pathway. researchgate.net

A critical event in the intrinsic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov Several benzofuran derivatives have been shown to decrease the mitochondrial membrane potential in a concentration-dependent manner. nih.govdntb.gov.ua This disruption leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome C into the cytosol. nih.govnih.gov Released cytochrome C is a key component of the apoptosome, which activates the caspase cascade, ultimately leading to cell death. nih.gov

The regulation of this mitochondrial pathway is controlled by the Bcl-2 family of proteins. Research has shown that treatment with benzofuran derivatives can alter the balance of these proteins. For example, the pro-apoptotic proteins Bak, Bid, and Bax were found to be upregulated, while the anti-apoptotic proteins Bcl-XL and Bcl-2 were downregulated in response to treatment with a benzofuran derivative known as ACDB. nih.gov

Table 1: Effect of Benzofuran Derivatives on Apoptotic Markers

| Marker | Observation | Reference Compound(s) | Source(s) |

|---|---|---|---|

| Caspase-3/7 Activity | 2.31-fold increase after 48h exposure. | Compound 6 (a bromoalkyl derivative) | nih.gov |

| Mitochondrial Membrane Potential (ΔΨm) | Significantly decreased in a concentration-dependent manner. | ACDB | nih.gov |

| Cytochrome C | Increased release from mitochondria. | ACDB, BL-038 | nih.govnih.gov |

| Bcl-2 Family Proteins | Increased expression of Bak (12.9-fold), Bid (4.23-fold), and Bax (1.92-fold); Decreased expression of Bcl-XL (0.24-fold) and Bcl-2 (0.45-fold). | ACDB | nih.gov |

Reactive Oxygen Species (ROS) Formation

Several studies have established a link between the biological activity of benzofuran derivatives and their ability to induce the formation of Reactive Oxygen Species (ROS). These compounds can exhibit pro-oxidative effects, leading to an increase in intracellular ROS levels in a time-dependent manner. nih.gov This elevated ROS concentration can, in turn, cause mitochondrial membrane depolarization, facilitating the release of pro-apoptotic molecules and contributing to apoptosis induction. nih.gov

The mechanism of ROS generation may be associated with the production of superoxide (B77818) (O₂⁻), which is then converted to hydrogen peroxide (H₂O₂). nih.gov The observed increase in hydrogen peroxide concentration following exposure to benzofurans suggests their oxidative action is linked to superoxide generation. nih.gov For example, the benzofuran derivative BL-038 was found to induce ROS production in human chondrosarcoma cells, which contributed to its apoptotic effects. nih.govdntb.gov.ua

Molecular Target Identification and Binding Studies

Identifying the direct molecular targets of 1-(Benzofuran-7-yl)ethanone derivatives is crucial for understanding their mechanism of action. Research has pinpointed several key proteins involved in cancer cell proliferation and survival as targets for these compounds.

Tubulin as a Molecular Target

Tubulin, the protein subunit of microtubules, has been identified as a significant molecular target for certain benzofuran derivatives. nih.gov Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.govresearchgate.net The anticancer effect of some benzofurans results from their ability to inhibit tubulin polymerization. nih.govresearchgate.net

One study identified a benzofuran derivative, compound 6a, as a potent inhibitor of tubulin polymerization. nih.gov This inhibition disrupted the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net Molecular docking studies have further confirmed that these derivatives can fit into the colchicine (B1669291) binding site of tubulin, providing a structural basis for their inhibitory activity. nih.gov

Table 2: Tubulin Polymerization Inhibition by Benzofuran-Chalcone Hybrids

| Compound | Substituent Groups | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| 3o | 2-(4-trifluoromethoxyphenyl) on benzofuran; 2-(3-fluorophenyl) on chalcone (B49325) | 1.76 x 10⁻⁴ | mdpi.com |

| 3v | 2-(4-fluorophenyl) on benzofuran; 2-(4-methoxyphenyl) on chalcone | 1.62 x 10⁻² | mdpi.com |

PI3K/VEGFR2 Dual Inhibition Mechanisms

A modern approach in cancer therapy is the development of multi-target inhibitors. Certain benzofuran derivatives have been specifically designed and identified as dual inhibitors of Phosphatidylinositol-3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). research-nexus.netnih.govresearchgate.net Both PI3K and VEGFR-2 are critical enzymes in signaling pathways that control cell growth, survival, and angiogenesis (the formation of new blood vessels). researchgate.net

One particularly potent derivative, referred to as Compound 8 in a study, demonstrated effective dual inhibition of both PI3K and VEGFR-2, with IC₅₀ values of 2.21 nM and 68 nM, respectively. research-nexus.netnih.govresearchgate.net This dual inhibitory action suggests that such compounds can simultaneously block tumor growth and the blood supply that sustains it, positioning them as promising candidates for cancer therapeutics. research-nexus.net

EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in intracellular signaling pathways controlling cell differentiation and proliferation. researchgate.net Its overactivation is a key driver in several cancers, making it a prime therapeutic target. researchgate.netnih.gov

Novel benzofuran-chalcone and benzofuran-indole hybrids have been developed and shown to exhibit significant inhibitory effects against EGFR-tyrosine kinase (EGFR-TK) phosphorylation. nih.govnih.gov For example, one study found that a benzofuran-indole hybrid, 8aa, acted as a potent and selective EGFR inhibitor, showing significant activity against non-small-cell lung cancer (NSCLC) cell lines, including those with common resistance mutations (L858R/T790M). nih.gov

Molecular docking studies have provided insights into the binding mechanism. It has been shown that atoms within the benzofuran scaffold, such as a fluorine atom, can form crucial hydrogen bonds with key residues like Met769 in the ATP-binding pocket of EGFR, thereby blocking its activity. nih.gov

Table 3: EGFR-TK Inhibition by Benzofuran Derivatives

| Compound Class | Key Findings | IC₅₀ Values | Source(s) |

|---|---|---|---|

| Benzofuran-Chalcone Hybrids | Exhibit significant inhibitory effect against EGFR-TK phosphorylation. | Not specified in text, but significant compared to gefitinib. | nih.gov |

| Benzofuran-Indole Hybrid (8aa) | Potent and selective inhibition of EGFR, including L858R/T790M double mutant. | Not specified in text. | nih.gov |

| Cyanobenzofuran Derivatives | Compound R12 showed potent inhibition against wild-type and mutant EGFR. | 1.62 µM (EGFRWT), 0.49 µM (EGFRT790M), 0.98 µM (EGFRL858R/T790M/C797S) | researchgate.net |

Cholinesterase Inhibition and Aβ Self-Aggregation Modulation

Derivatives of 1-(Benzofuran-7-yl)ethanone have been investigated as potential multi-target agents for Alzheimer's disease, focusing on their ability to interact with key pathological elements at a molecular level. The core mechanism involves a dual-pronged approach: inhibiting cholinesterase enzymes and modulating the self-aggregation of amyloid-beta (Aβ) peptides.

Hybrid molecules that link a benzofuran ring to other pharmacophores have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a common strategy for symptomatic treatment of Alzheimer's disease. researchgate.net Specifically, certain benzofuran derivatives are noted as BuChE inhibitors. researchgate.net

Simultaneously, these compounds can interfere with the Aβ aggregation cascade. nih.gov An orally active benzofuran analogue has been shown to possess potent anti-amyloid aggregation activity. scienceopen.com This is a crucial mechanism, as the accumulation of Aβ plaques is a hallmark of Alzheimer's disease. By inhibiting the formation of Aβ fibrils, these compounds may protect neurons from cytotoxicity. nih.govresearchgate.net Studies have confirmed that certain benzofuran-based hybrids not only inhibit cholinesterase but also effectively block the formation of Aβ fibrils and exhibit neuroprotective effects against Aβ-induced toxicity. nih.govresearchgate.net

DNA Gyrase B Enzyme Inhibition

The benzofuran scaffold is a key structural feature in the development of novel inhibitors targeting bacterial DNA gyrase, an essential enzyme for bacterial survival. mdpi.com DNA gyrase, a type II topoisomerase, facilitates DNA replication by introducing negative supercoils into DNA, a process that requires energy from ATP hydrolysis. nih.gov The enzyme is composed of two subunits, GyrA and GyrB. mdpi.com

Derivatives of 1-(Benzofuran-7-yl)ethanone function by specifically targeting the GyrB subunit. mdpi.comnih.gov The mechanism of action is competitive inhibition of the ATP-binding site on the GyrB subunit. nih.gov By occupying this site, the benzofuran derivatives prevent ATP from binding and being hydrolyzed, thereby blocking the enzyme's supercoiling activity. This disruption of DNA topology and replication ultimately leads to bacterial cell death. ekb.eg The specificity for the bacterial enzyme makes it an attractive target for developing antibacterial agents. nih.gov

Research has identified specific benzofuran–pyrazole (B372694) hybrid compounds that demonstrate potent inhibition of E. coli DNA gyrase B, with activity comparable to established antibiotics like ciprofloxacin. mdpi.com

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Source |

|---|---|---|---|---|

| Benzofuran–pyrazole hybrid (Compound 9) | E. coli DNA gyrase B | 9.80 | Ciprofloxacin | mdpi.com |

Antiproliferative Mechanisms in Cellular Models

Benzofuran derivatives have demonstrated significant antiproliferative activity against various cancer cell lines through several molecular mechanisms. nih.govnih.gov A primary mechanism is the induction of apoptosis, or programmed cell death. nih.govmdpi.com

Studies on human leukemia cells have shown that active benzofuran compounds trigger apoptosis, which is confirmed by the significant increase in the activity of caspase 3/7, key executioner enzymes in the apoptotic pathway. nih.govmdpi.com This activation suggests that the compounds initiate a signaling cascade leading to controlled cell death.

Furthermore, some benzofuran derivatives appear to have specific intracellular targets. Research has identified tubulin as a potential molecular target for certain bromoalkyl and bromoacetyl derivatives of benzofuran. nih.gov By interacting with tubulin, these compounds can disrupt microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and subsequent apoptosis.

Another observed mechanism is the generation of reactive oxygen species (ROS) within cancer cells. nih.gov An increase in ROS levels can induce oxidative stress, which damages cellular components like DNA, proteins, and lipids, ultimately triggering the apoptotic pathway. This pro-oxidative effect has been observed in human chrosarcoma and leukemia cells treated with benzofuran derivatives. nih.gov

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

The benzofuran structure is associated with antioxidant properties, primarily through the mechanism of free radical scavenging. scienceopen.com Free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), are highly unstable molecules that can cause oxidative damage to cells, contributing to various diseases. mdpi.comsemanticscholar.org

The antioxidant action of benzofuran derivatives, particularly those containing hydroxyl (-OH) groups, is rooted in their ability to donate a hydrogen atom to a free radical. This process, known as hydrogen atom transfer (HAT), neutralizes the radical, terminating the damaging chain reaction. nih.gov Lignans and aurones, which are classes of naturally occurring benzofuran derivatives, exhibit this activity. nih.govrsc.org

The effectiveness of this scavenging activity is highly dependent on the molecular structure. For instance, derivatives with catechol (3,4-dihydroxyphenyl) moieties are especially potent antioxidants. nih.govrsc.org Theoretical studies using density functional theory (DFT) on aurones (a benzofuran class) confirm that the HAT mechanism is the preferred pathway for trapping free radicals. nih.gov The resulting benzofuran radical is often more stable and less reactive, effectively quenching the oxidative process.

Antimicrobial Action Mechanisms

The antimicrobial properties of 1-(Benzofuran-7-yl)ethanone and its derivatives are attributed to several mechanisms, with the inhibition of DNA gyrase B being one of the most significant, as detailed in section 5.2.5. mdpi.comekb.eg This action disrupts bacterial DNA replication and is effective against a range of bacteria.

In addition to DNA gyrase inhibition, some benzofuran derivatives may target other essential bacterial enzymes. Dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleic acids and amino acids, has been identified as another potential target. ekb.eg Inhibiting DHFR disrupts folate metabolism, halting bacterial proliferation.

The antimicrobial efficacy of these compounds often depends on their specific chemical structure. For example, derivatives containing hydroxyl groups have shown marked antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. longdom.orglongdom.org The position of the hydroxyl group on the molecule can significantly impact the minimum inhibitory concentration (MIC). longdom.org Other structural modifications, such as the inclusion of disulfide moieties, have yielded benzofuran derivatives with potent activity against plant pathogens like Xanthomonas oryzae. nih.gov Proteomic analysis of bacteria treated with these compounds suggests that the mechanism may be multifaceted, affecting various cellular processes beyond DNA replication. nih.gov

| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Source |

|---|---|---|---|---|

| Benzofuran-disulfide hybrid (V40) | Xanthomonas oryzae pv oryzae (Xoo) | EC₅₀ | 0.28 | nih.gov |

| Benzofuran-disulfide hybrid (V40) | Xanthomonas oryzae pv oryzicola (Xoc) | EC₅₀ | 0.56 | nih.gov |

| Benzofuran derivative (7e) | Escherichia coli | MIC₈₀ | 0.78 | longdom.org |

| Benzofuran derivative (7e) | Staphylococcus aureus | MIC₈₀ | 0.78 | longdom.org |

| Benzofuran derivative (7e) | Methicillin-resistant S. aureus (MRSA) | MIC₈₀ | 1.56 | longdom.org |

Structure Activity Relationship Sar Studies of 1 Benzofuran 7 Yl Ethanone Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 1-(benzofuran-7-yl)ethanone derivatives is profoundly influenced by the type and placement of substituents on the benzofuran (B130515) nucleus. Research has demonstrated that even minor modifications can lead to significant changes in potency and selectivity across various biological targets, including enzymes and receptors implicated in cancer and microbial infections.

Halogenation of the benzofuran ring has been a particularly fruitful strategy for enhancing biological activity. The introduction of bromine atoms, for instance, has been shown to increase the cytotoxicity of benzofuran derivatives. This is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions that can enhance binding affinity to biological targets. The position of the halogen is a critical determinant of its effect on biological activity. For example, bromination at different positions of the benzofuran scaffold can modulate the cytotoxic effects against various cancer cell lines.

Beyond halogens, the incorporation of alkyl and alkoxy groups at specific positions of the benzofuran ring also plays a significant role in defining the SAR. These groups can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with target proteins. The precise impact of these substituents is highly dependent on their location on the benzofuran core, with certain positions being more amenable to substitution for enhanced activity than others.

The following table summarizes the impact of various substituents on the biological activity of benzofuran derivatives, based on findings from multiple studies.

| Substituent | Position on Benzofuran Ring | Effect on Biological Activity | Biological Target/Activity |

| Bromine | Various | Increased Cytotoxicity | Anticancer |

| Methyl | 3 | Increased Antiproliferative Activity | Anticancer |

| Methoxy (B1213986) | 6 | Increased Potency | Anticancer |

| Ethoxy | 7 | Favorable for Anticancer Activity | Anticancer |

It is evident that a systematic exploration of the substituent landscape on the 1-(benzofuran-7-yl)ethanone scaffold is a key strategy in the development of derivatives with optimized therapeutic potential.

Role of Hybridization with Other Heterocycles (e.g., Chalcones, Pyrazoles, Quinazolines)

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has emerged as a powerful approach to developing novel 1-(benzofuran-7-yl)ethanone derivatives with enhanced biological activities and improved pharmacological profiles. This approach leverages the synergistic effects of different heterocyclic systems to target multiple pathways or to enhance the affinity for a specific biological target.

Chalcone (B49325) Hybrids: The fusion of the 1-(benzofuran-7-yl)ethanone scaffold with the chalcone framework (α,β-unsaturated ketone) has yielded a plethora of derivatives with significant anticancer and antimicrobial properties. mdpi.com Chalcones are known to interact with a variety of biological targets, and their combination with the benzofuran moiety often results in compounds with potent and broad-spectrum activity. The synthesis of these hybrids typically involves a Claisen-Schmidt condensation between a substituted 1-(benzofuran-7-yl)ethanone and an appropriate aromatic aldehyde. The nature and substitution pattern of the aromatic aldehyde play a crucial role in modulating the biological activity of the resulting chalcone hybrid.

Quinazoline (B50416) Hybrids: Quinazolines are bicyclic heterocyclic compounds that form the core structure of many clinically used drugs, particularly in oncology. The hybridization of the 1-(benzofuran-7-yl)ethanone scaffold with a quinazoline moiety has been explored as a strategy to develop potent enzyme inhibitors, such as those targeting tyrosine kinases. This molecular combination can lead to compounds with improved binding affinity and selectivity for their biological targets. The synthesis of these complex hybrids often involves multi-step reaction sequences, culminating in the coupling of the benzofuran and quinazoline components.

The following table provides an overview of the biological activities observed for different classes of 1-(benzofuran-7-yl)ethanone hybrids.

| Hybrid Heterocycle | Resulting Biological Activity | Therapeutic Area |

| Chalcone | Anticancer, Antimicrobial mdpi.com | Oncology, Infectious Diseases |

| Pyrazole (B372694) | Antimicrobial, Anticancer mdpi.com | Infectious Diseases, Oncology |

| Quinazoline | Tyrosine Kinase Inhibition | Oncology |

The hybridization approach continues to be a valuable tool in the quest for more effective and selective 1-(benzofuran-7-yl)ethanone-based therapeutic agents.

Stereochemical Influences on Molecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While specific studies on the stereochemical influences of 1-(benzofuran-7-yl)ethanone derivatives are not extensively documented in the available literature, the principles of stereochemistry in drug action are well-established and can be extrapolated to this class of compounds. The introduction of a chiral center into a 1-(benzofuran-7-yl)ethanone derivative would result in the formation of enantiomers. These enantiomers can exhibit quantitative differences in their biological activity, with one enantiomer (the eutomer) being significantly more potent than the other (the distomer). In some cases, the distomer may be inactive or even contribute to undesirable side effects.

For instance, in studies of related 2,3-dihydro-1-benzofuran derivatives, which possess an asymmetric carbon atom, it was found that the biological activity resided primarily in one of the enantiomers. This highlights the importance of stereochemistry in the interaction of these molecules with their biological targets. The differential activity of enantiomers is a direct consequence of their distinct spatial arrangements, which dictates how they fit into the chiral binding site of a receptor or enzyme.

Molecular modeling and docking studies can be employed to predict and rationalize the differential binding of enantiomers to their biological targets. These computational techniques can provide insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the higher affinity of the eutomer.

Although direct experimental data on the stereoisomers of 1-(benzofuran-7-yl)ethanone is limited, the established principles of stereopharmacology strongly suggest that the synthesis and biological evaluation of enantiomerically pure derivatives would be a crucial step in the optimization of their therapeutic potential.

Correlation between Computational Descriptors and Observed Biological Effects

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, providing a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. These studies utilize computational descriptors, which are numerical representations of various molecular properties, to build predictive models that can guide the design of new, more potent analogs.

For benzofuran derivatives, including those based on the 1-(benzofuran-7-yl)ethanone scaffold, QSAR studies have been instrumental in elucidating the key molecular features that govern their biological effects. A variety of descriptors have been employed in these studies, broadly categorized as electronic, steric, hydrophobic, and topological.

Electronic Descriptors: These descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and dipole moment, provide insights into the electronic properties of the molecule and its ability to participate in electrostatic interactions with the biological target.

Steric Descriptors: Molar refractivity (MR) and molecular weight (MW) are common steric descriptors that relate to the size and shape of the molecule. These parameters can influence how well a molecule fits into the binding site of a receptor or enzyme.

Hydrophobic Descriptors: The partition coefficient (logP) is a crucial descriptor that quantifies the lipophilicity of a molecule. Lipophilicity plays a significant role in drug absorption, distribution, metabolism, and excretion (ADME) properties, as well as in hydrophobic interactions with the target.

Topological Descriptors: These descriptors encode information about the connectivity of atoms in a molecule and are used to describe its shape and branching.

QSAR models are typically developed using statistical methods such as multiple linear regression (MLR) to establish a mathematical equation that relates the descriptors to the biological activity (e.g., IC50 or pIC50). The predictive power of these models is then validated using internal and external validation techniques.

The following table presents a hypothetical example of a QSAR equation for a series of 1-(benzofuran-7-yl)ethanone derivatives, illustrating the correlation between selected descriptors and biological activity.

| Descriptor | Coefficient | Interpretation |

| logP | +0.5 | Increased lipophilicity is positively correlated with activity. |

| Molar Refractivity (MR) | -0.2 | Increased molecular size is negatively correlated with activity. |

| Dipole Moment | +1.2 | A higher dipole moment is positively correlated with activity. |

| QSAR Equation Example: | pIC50 = 0.5(logP) - 0.2(MR) + 1.2*(Dipole Moment) + C |

Such QSAR models provide valuable guidance for the rational design of new 1-(benzofuran-7-yl)ethanone derivatives with improved biological activity by suggesting which molecular properties should be optimized.

Advanced Applications and Future Research Directions

Development of Novel Chemical Probes and Tools

The inherent biological activity and fluorescent properties of the benzofuran (B130515) scaffold make it an excellent candidate for the development of sophisticated chemical probes for diagnostics and biological imaging.

Derivatives of benzofuran are being actively investigated as imaging agents for positron emission tomography (PET). For instance, a series of fluorinated benzofuran derivatives have been synthesized and evaluated as potential tracers for targeting and imaging β-amyloid plaques, which are hallmarks of Alzheimer's disease. acs.orgnih.gov These probes exhibit high binding affinity for Aβ(1–42) aggregates in the nanomolar range. nih.gov Specifically, radiofluorinated versions can intensely label β-amyloid plaques, demonstrating high uptake in the brain sufficient for PET imaging, paving the way for better diagnostic tools for neurodegenerative diseases. acs.orgnih.gov

Furthermore, the structure of benzofuran derivatives can be modulated to optimize their linear and nonlinear optical properties for use as fluorescent probes. nih.govresearchgate.net By introducing selected electron-donating and electron-accepting substituents, researchers can fine-tune the absorption and fluorescence spectra of these molecules. nih.gov This allows for the creation of tailored probes for biological imaging, including conjugates designed to bind to specific proteins like Concanavalin A. nih.govresearchgate.net

The cytotoxic properties of certain benzofuran derivatives also position them as potential tools for cancer research. Compounds such as 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone have been shown to induce apoptosis (programmed cell death) and increase reactive oxygen species (ROS) in cancer cells. mdpi.com This makes them valuable as chemical probes to investigate the molecular mechanisms of apoptosis and oxidative stress in cancer biology. mdpi.com

Exploration in Materials Science

The π-conjugated system of the benzofuran ring is a key feature that is being exploited in the field of materials science, particularly for creating novel optoelectronic materials.

Benzofuran derivatives are recognized as promising building blocks for materials with significant nonlinear optical (NLO) properties. nih.govresearchgate.net Theoretical and computational studies show that by creating larger conjugated systems—often starting from acetylbenzofuran precursors—it is possible to design molecules with substantial first (β) and second (γ) hyperpolarizabilities. researchgate.net These properties are crucial for applications in technologies like optical switching and frequency conversion. The NLO response can be tuned by modulating the molecular structure with various donor and acceptor groups. nih.gov

In a more direct application, benzofuran structures are integral to the development of high-performance organic electronics. Thiophene-substituted benzofuran derivatives, such as benzothieno[3,2-b]benzothiophene (BTBT), are being used to construct highly efficient organic photovoltaics and field-effect transistors. nih.govacs.org The rigid, planar structure of the fused rings facilitates efficient charge transport, a critical requirement for semiconductor materials.

Catalytic Applications

While the synthesis of 1-(Benzofuran-7-yl)ethanone and its derivatives is heavily dependent on innovative catalytic strategies, its direct application as a catalyst is not a widely documented area of research. The scientific literature extensively covers the use of transition metals like palladium, copper, nickel, gold, and rhodium to catalyze the formation of the benzofuran ring system from various precursors, including substituted ketones. nih.govacs.orgresearchgate.netorganic-chemistry.org However, the use of the final benzofuran ketone product to catalyze other chemical reactions is not prominent. This represents a potential, yet underexplored, field for future investigation. The presence of the ketone group and the heterocyclic ring could potentially be harnessed for organocatalysis or as a ligand scaffold in metal-catalyzed reactions.

Integration with Emerging Synthetic Methodologies

1-(Benzofuran-7-yl)ethanone and its isomers are valuable building blocks in modern organic synthesis, enabling the construction of complex molecular architectures through a variety of advanced methodologies.

Transition-Metal Catalysis : The benzofuran scaffold is frequently elaborated using powerful transition-metal-catalyzed cross-coupling reactions. For example, palladium- and copper-cocatalyzed Sonogashira coupling reactions are employed to link terminal alkynes to the benzofuran core, creating extended π-systems for materials science or complex natural product synthesis. nih.govacs.org Palladium catalysis is also used for C-H functionalization, allowing for the direct attachment of new functional groups to the benzofuran ring system under practical conditions. acs.org

One-Pot and Multicomponent Reactions : To improve synthetic efficiency, chemists are increasingly using one-pot and multicomponent reactions where benzofuran precursors are transformed into complex products in a single operation. These methods reduce waste and shorten reaction times. For instance, 2-acetylbenzofurans have been used in reactions to produce biologically important thiazol-2(3H)-imines without the need for a catalyst. researchgate.net

Novel Cyclization and Annulation Strategies : The benzofuran ketone moiety can participate in advanced cyclization reactions to build polycyclic systems. Organocatalytic methods, such as the inverse-electron-demand hetero-Diels-Alder reaction, have been used to construct benzofuran derivatives bearing additional fused rings like tetrahydropyridine, often with high enantioselectivity. researchgate.net Furthermore, transition-metal-free, base-mediated intramolecular cyclizations provide an alternative green route to more complex benzofuran structures. nih.gov

Future Perspectives in Mechanistic Studies at the Molecular Level

While many applications of benzofuran derivatives have been identified, a deeper understanding of their mechanisms of action at the molecular level is a key direction for future research.

Elucidating Biological Targets : For biologically active derivatives, a primary goal is to move beyond observing a cellular effect (like apoptosis) to identifying the precise molecular target. For certain cytotoxic benzofuran derivatives, tubulin has been identified as a potential target. mdpi.com Future studies should employ techniques like structural biology (X-ray crystallography, cryo-EM) and proteomics to confirm these interactions and understand the specific binding modes. This knowledge is crucial for rational drug design.

Structure-Property Relationship Modeling : The connection between a molecule's structure and its function is fundamental. Future research will increasingly rely on computational chemistry and quantum-chemical calculations to predict and explain the properties of new benzofuran derivatives. nih.govresearchgate.net For materials science, this involves modeling how changes in conjugation length or the placement of donor-acceptor groups affect NLO properties. researchgate.net In medicinal chemistry, it involves building robust quantitative structure-activity relationship (QSAR) models to predict toxicity and efficacy.

Investigating Reaction Mechanisms : For derivatives that show intriguing biological effects, such as the generation of reactive oxygen species (ROS) in cancer cells, detailed mechanistic studies are needed. mdpi.com Future work could use advanced spectroscopic techniques and isotopic labeling to trace the chemical pathways involved, clarifying how these molecules interact with cellular components to produce ROS and whether this is a primary or secondary effect of their anticancer activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Benzofuran-7-yl)ethanone, and what methodological considerations ensure reproducibility?

- Answer : The compound is typically synthesized via Friedel-Crafts acylation, where benzofuran reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Catalyst stoichiometry : A 1:1.2 molar ratio of benzofuran to acetyl chloride minimizes side reactions .

- Solvent selection : Anhydrous dichloromethane or nitrobenzene improves electrophilic substitution efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) isolates the product with ≥97% purity, as confirmed by GC-MS .

Q. Which spectroscopic and crystallographic methods are critical for characterizing 1-(Benzofuran-7-yl)ethanone?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃) confirm the acetyl group (δ ~2.6 ppm for CH₃, δ ~200 ppm for carbonyl) and benzofuran aromatic protons (δ 6.8–7.9 ppm) .

- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths (C=O: ~1.21 Å) and dihedral angles between benzofuran and acetyl groups .

Advanced Research Questions

Q. How can researchers optimize crystal growth for high-resolution X-ray studies of 1-(Benzofuran-7-yl)ethanone derivatives?

- Answer :

- Solvent diffusion : Use slow evaporation of ethanol or acetone solutions at 4°C to promote nucleation .

- Cryocooling : Mount crystals in Paratone-N oil at 100 K to minimize thermal motion artifacts during data collection .

- Data refinement : Apply SHELXL’s TWIN/BASF commands to correct for potential twinning, with R-factors < 0.05 for high reliability .